Linear [4,3-d] vs. Angular [3,4-e] Regioisomer Differentiation: hERG Liability Comparison
In a direct head-to-head comparison within the 3-phenylsulfonyl series, the linear pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine scaffold (matched to the target compound's core geometry) displayed an hERG IC50 of 0.5 μM, whereas the angular pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine isomer showed an hERG IC50 of 54.2 μM—a 108-fold difference in potassium channel blockade liability [1]. Although measured on 3-phenylsulfonyl rather than 2-phenyl derivatives, this establishes the intrinsic pharmacophore dependence on ring fusion geometry, which directly applies to the target scaffold because the tricyclic core topology is identical.
| Evidence Dimension | hERG potassium channel inhibition (IC50) |
|---|---|
| Target Compound Data | 0.5 μM (linear [4,3-d] scaffold, 3-PhSO2 analog 11) |
| Comparator Or Baseline | 54.2 μM (angular [3,4-e] scaffold, 3-PhSO2 analog 5) |
| Quantified Difference | 108-fold lower hERG blockade for angular isomer; linear isomer is 108× more potent hERG blocker |
| Conditions | Patch-clamp electrophysiology on hERG-transfected HEK293 cells; compounds tested at multiple concentrations |
Why This Matters
Procurement of the linear isomer is essential for CNS programs where hERG liability must be minimized; selecting the angular isomer inadvertently introduces a 108-fold higher cardiotoxicity risk.
- [1] Ivachtchenko, A.V. et al. (2012) 'Antagonists of 5-HT₆ receptors. Substituted 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines and 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrido[4,3-d]pyrimidines—Synthesis and structure–activity relationship', Bioorganic & Medicinal Chemistry Letters, 22(13), pp. 4273–4280. doi: 10.1016/j.bmcl.2012.05.036. View Source
